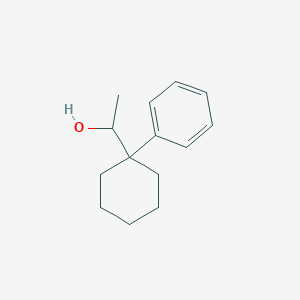

1-(1-Phenylcyclohexyl)ethanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“1-(1-Phenylcyclohexyl)ethanol” is a chemical compound that is related to Phencyclidine (PCP), a hallucinogen formerly used as a veterinary anesthetic . It is a synthetic arylcycloalkylamine . It is available for research use only.

Synthesis Analysis

The synthesis of “1-(1-Phenylcyclohexyl)ethanol” and its analogs involves modifications in the aromatic, cyclohexyl, and amine moieties of PCP . New derivatives were synthesized with changes in these substituting moieties .

Applications De Recherche Scientifique

- Applications :

- Triple Reuptake Inhibition : PCP-OH has been investigated as a novel triple serotonin, norepinephrine, and dopamine reuptake inhibitor (SNDRI) . SNDRI compounds are of interest due to their potential as antidepressants with improved efficacy compared to selective serotonin or norepinephrine reuptake inhibitors.

- Antidepressant Activity : In animal models, PCP-OH demonstrated antidepressant-like effects, comparable to imipramine . This suggests its potential as a therapeutic agent for mood disorders.

- Neurotransmitter Modulation : Peripheral administration of PCP-OH increased extracellular serotonin and norepinephrine levels in specific brain regions . This modulation may impact mood and cognition.

- Applications :

- Analgesic Properties : Modified analogs of PCP-OH have been synthesized and evaluated for analgesic effects . These studies aim to discover novel pain-relieving compounds.

- Applications :

Neuropharmacology and Psychopharmacology

Organic Synthesis and Medicinal Chemistry

Neurobiology and Behavioral Studies

Chemical Biology and Receptor Interactions

Mécanisme D'action

Target of Action

The primary target of 1-(1-Phenylcyclohexyl)ethanol, an analog of Phencyclidine (PCP), is the NMDA (N-methyl-D-aspartate) receptor , a subcategory of the glutamate receptor . This receptor plays a crucial role in the central nervous system, particularly in cognitive functions and memory .

Mode of Action

1-(1-Phenylcyclohexyl)ethanol acts as a noncompetitive antagonist of the NMDA receptor . This means it binds to a site different from the active site, leading to a conformational change that inhibits the receptor’s function . This results in the release and decreased reabsorption of monoaminergic neurotransmitters such as dopamine, serotonin, and norepinephrine .

Biochemical Pathways

The compound’s antagonistic action on the NMDA receptor affects several biochemical pathways. It leads to the release and decreased reabsorption of monoaminergic neurotransmitters . This interaction with neurotransmitter systems in the central nervous system can lead to a variety of pharmacological behaviors, including analgesic, anticonvulsant, antianxiety, and antidepressant effects .

Pharmacokinetics

PCP is a weak base with a pKa of 8.6 and is soluble in water and ethanol , which may suggest similar properties for 1-(1-Phenylcyclohexyl)ethanol.

Result of Action

The molecular and cellular effects of 1-(1-Phenylcyclohexyl)ethanol’s action are primarily due to its antagonistic effect on the NMDA receptor. This leads to changes in the function of neurons, affecting cognitive and other functions of the nervous system . In animal models, some analogs of PCP have shown potential in decreasing acute thermal and chemical pains .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-(1-Phenylcyclohexyl)ethanol. It’s important to note that the compound’s stability and solubility can affect its distribution and bioavailability in different environments .

Propriétés

IUPAC Name |

1-(1-phenylcyclohexyl)ethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O/c1-12(15)14(10-6-3-7-11-14)13-8-4-2-5-9-13/h2,4-5,8-9,12,15H,3,6-7,10-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZZWLLJAUUMFDV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1(CCCCC1)C2=CC=CC=C2)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1-Phenylcyclohexyl)ethanol | |

CAS RN |

6555-65-3 |

Source

|

| Record name | 1-(1-phenylcyclohexyl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2836569.png)

![3-{[2-(3-Methoxyphenyl)-4-oxo-1-[(oxolan-2-yl)methyl]azetidin-3-yl]oxy}benzonitrile](/img/structure/B2836584.png)

![N-Ethyl-N-[2-[3-(1-methylimidazol-2-yl)piperidin-1-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2836585.png)

![4-chloro-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2836586.png)

![Ethyl 4-(2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2836587.png)

![{3-[(benzoyloxy)methyl]-4-oxo-3,4-dihydro-2H-thiochromen-3-yl}methyl benzenecarboxylate](/img/structure/B2836588.png)